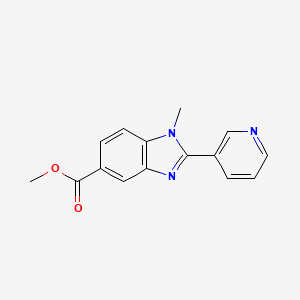
Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is a heterocyclic compound that features a benzimidazole core substituted with a pyridine ring and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzimidazole with a pyridine derivative in the presence of a suitable catalyst. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
類似化合物との比較
Similar Compounds
2-(Pyridin-3-yl)-1H-benzimidazole: Similar structure but lacks the methyl ester group.
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains a similar pyridine ring but with a different heterocyclic core.
Pyrimido[1,2-a]benzimidazoles: Similar benzimidazole core but with additional fused rings.
Uniqueness
Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the methyl ester group and the pyridine ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-18-13-6-5-10(15(19)20-2)8-12(13)17-14(18)11-4-3-7-16-9-11/h3-9H,1-2H3 |
InChIキー |
MQEORCYASPVTMI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=C1C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



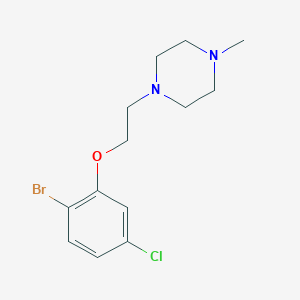

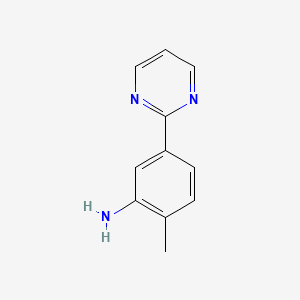
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
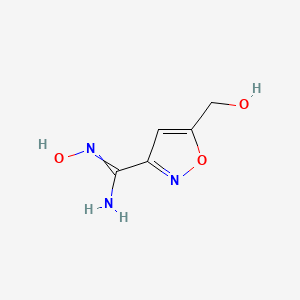

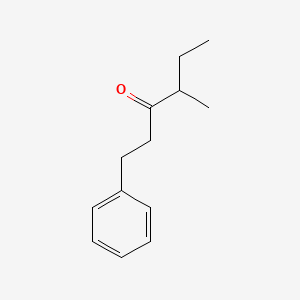
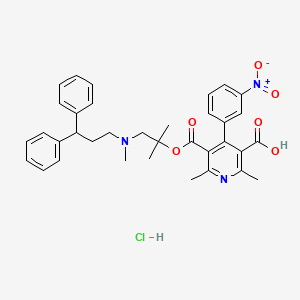

![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
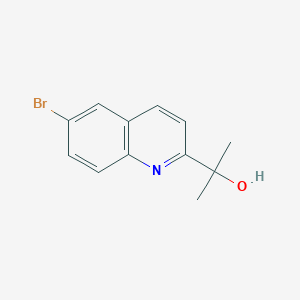
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
